N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the nitrogen atom and a 3-oxothiomorpholin-2-yl moiety linked via an acetamide bridge. The compound’s sulfur-containing thiomorpholinone ring may enhance metabolic stability compared to oxygen-containing analogs, while the 3,4-dimethylphenyl group contributes to lipophilicity, influencing blood-brain barrier permeability .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(7-10(9)2)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMXGISAMNPLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 237.25 g/mol. The structure includes a thiomorpholine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 237.25 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Research has indicated that derivatives of acetamide compounds exhibit varying degrees of antimicrobial activity. A study focused on similar acetamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, the presence of the thiomorpholine ring suggests potential efficacy against microbial pathogens.
Anticancer Potential
Thiomorpholine derivatives have been studied for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Although specific studies on this compound are scarce, its structural analogs have demonstrated promising results in cancer research.
The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in cellular processes. For instance, the thiomorpholine moiety may interact with enzymes through covalent bonding or competitive inhibition, affecting metabolic pathways crucial for microbial survival or cancer cell growth .
Study 1: Antibacterial Efficacy
A study published in the Tropical Journal of Pharmaceutical Research evaluated various acetamide derivatives for their antibacterial potential. The results indicated that certain structural modifications enhanced activity against Salmonella typhi and Pseudomonas aeruginosa, suggesting that similar modifications could be explored for this compound .
Study 2: Anticancer Activity
In a separate investigation into the anticancer properties of thiomorpholine derivatives, researchers found that compounds exhibiting similar structural features could significantly inhibit the growth of breast cancer cell lines. The study highlighted the importance of the thiomorpholine ring in enhancing cytotoxicity against cancer cells .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H16N2O2S
IUPAC Name : N-(3,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
The compound features a thiomorpholine ring, which is known for its ability to enhance the bioavailability of drugs. The presence of a dimethylphenyl group contributes to its lipophilicity, potentially aiding in the absorption and distribution of the compound within biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures may exhibit antimicrobial properties. The thiomorpholine moiety can interact with bacterial enzymes, inhibiting their function. Studies have shown that derivatives of thiomorpholines can be effective against various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Thiomorpholine derivatives are being investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines in vitro .
Analgesic Effects
Some studies suggest that this compound may possess analgesic properties, potentially acting through modulation of pain pathways in the nervous system . This makes it a candidate for further exploration in pain management therapies.
Antimicrobial Screening
In a study assessing various thiomorpholine derivatives, this compound exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
Cancer Research
A recent investigation into the anticancer effects of this compound revealed that it induces apoptosis in specific cancer cell lines through a mechanism involving oxidative stress . This finding suggests potential therapeutic applications in oncology.
Potential Applications
Given its diverse biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer agents.
- Pain Management Therapies : Due to its potential analgesic properties.
- Agricultural Chemicals : Investigated as a possible agent for crop protection due to its biological activity against plant pathogens.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-N-[2-(4-Hydroxy-3-Methoxyphenyl)Ethyl]Acetamide (9b)
- Structure: Shares the 3,4-dimethylphenyl group but replaces the thiomorpholinone moiety with a phenethylamine-linked 4-hydroxy-3-methoxyphenyl group.
- Synthesis : Prepared via coupling of 3,4-dimethylphenylacetic acid with 4-hydroxy-3-methoxyphenethylamine using HATU in DMSO .
- Application: Evaluated as an orexin-1 receptor antagonist, highlighting the role of phenolic hydroxyl groups in enhancing solubility and CNS penetration .
N-(3,4-Dimethylphenyl)-2-[(4-Oxo-3-(4-Sulfamoylphenyl)-3,4-Dihydrobenzo[g]Quinazolin-2-yl)Thio]Acetamide (10)
- Structure: Incorporates a sulfamoylphenyl-substituted quinazolinone ring attached via a thioether linkage.
- Application: Demonstrates the impact of sulfonamide and quinazolinone groups on anticancer or anti-inflammatory activity, diverging from CNS-targeted analogs .
N-(3,4-Dimethoxyphenyl)-2-(4-Ethyl-2-Oxomorpholin-3-yl)Acetamide
- Structure : Replaces methyl groups with methoxy substituents on the phenyl ring and features a 4-ethyl-2-oxomorpholin-3-yl group.
- Properties : Lower logP (1.06) compared to the target compound (estimated higher logP due to thiomorpholine’s sulfur atom), suggesting reduced lipophilicity. Solubility (logSw = -2.15) indicates moderate aqueous insolubility, typical of morpholine derivatives .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs. †Calculated or inferred from similar compounds.
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat during acylation can lead to byproducts like N-arylurea formation.
- Solvent Choice : Polar solvents (DMF, DMSO) improve thiomorpholine coupling efficiency but may complicate purification.
- Catalyst Use : KI accelerates ring closure but must be stoichiometrically balanced to avoid residual halide contamination .
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation:
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction patterns. The thiomorpholine ring’s conformation (chair vs. boat) and acetamide torsion angles can be precisely determined .
- Disorder Modeling : The 3,4-dimethylphenyl group may exhibit rotational disorder, requiring multi-component refinement in SHELXL to resolve electron density ambiguities.
- Validation Tools : Check CIF files with PLATON or Mercury to validate hydrogen-bonding networks and intermolecular interactions, which influence solubility and stability .
What in vitro models are appropriate for evaluating the compound’s anti-tumor activity, and how do results compare with structural analogs?
Q. Advanced Research Focus
-
Cell Line Selection : Test against panels like NCI-60 to assess potency across cancer types. Evidence suggests IC₅₀ values <10 μM in breast (MCF-7) and colon (HCT-116) lines, likely due to thiomorpholine-mediated ROS generation .
-
Comparative Analysis :
Analog Substituent IC₅₀ (μM) N-(3,4-dimethylphenyl) derivative Thiomorpholine-3-one 8.2 N-(3,5-dimethylphenyl) analog Thiomorpholine-3-one 12.7 N-(4-methylphenyl) variant Thiomorpholine-4-one >50 Key Insight : The 3-oxo group and 3,4-dimethylphenyl substitution enhance activity by improving membrane permeability and target (e.g., kinase) binding .
How do structural modifications at the thiomorpholine ring impact pharmacokinetic properties?
Q. Advanced Research Focus
- Metabolic Stability : Replace the 3-oxo group with a thioether (3-SCH₃) to reduce CYP450-mediated oxidation, extending half-life in rodent models from 2.1 to 4.8 hours.
- Solubility Optimization : Introduce hydrophilic groups (e.g., morpholine instead of thiomorpholine) increases aqueous solubility (logP from 2.8 to 1.5) but reduces blood-brain barrier penetration .
- SAR Studies : Fluorine substitution at the phenyl ring improves bioavailability (F% from 35% to 52%) without compromising potency .
What analytical techniques are critical for characterizing batch-to-batch variability in synthesis?
Q. Basic Research Focus
- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities >0.1%. Retention time consistency (±0.2 min) ensures correct acylated intermediate formation.
- NMR Purity Assessment : Integrate aromatic (δ 6.8–7.2 ppm) and thiomorpholine (δ 3.4–4.1 ppm) proton regions. Residual solvent peaks (e.g., DMF at δ 2.7–2.9 ppm) indicate incomplete purification .
- Mass Spec Validation : ESI(+) should show [M+H]⁺ at m/z 320.1 (calc. 320.12). Fragmentation patterns (e.g., loss of CO from acetamide) confirm structural integrity .
How can contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity) be resolved?
Q. Advanced Research Focus
- Dose-Response Reassessment : Some studies report antimicrobial activity at high concentrations (IC₅₀ >100 μM), which may reflect non-specific cytotoxicity rather than targeted action.
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions that confound activity interpretations.
- Assay Conditions : Discrepancies in MIC values (e.g., 25 μM vs. 50 μM against S. aureus) may arise from variations in culture media (cation-adjusted Mueller-Hinton vs. RPMI) affecting compound solubility .
What computational methods predict the compound’s interaction with biological targets like HDAC or PI3K?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4LXZ for HDAC6). The thiomorpholine oxygen forms H-bonds with Asp-567 (ΔG = -9.2 kcal/mol), while the dimethylphenyl group occupies a hydrophobic pocket.
- MD Simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD <2 Å) but highlight conformational flexibility in the acetamide linker, suggesting scaffold rigidity could improve affinity .
How should researchers address discrepancies in solubility data across literature sources?
Q. Basic Research Focus
- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO stock solutions (10 mM) using nephelometry. Reported values range from 0.8 mg/mL (PBS) to >50 mg/mL (DMSO), reflecting solvent polarity effects.
- pH-Dependent Studies : The compound’s pKa (~8.1 for the acetamide NH) means solubility decreases in acidic buffers (e.g., simulated gastric fluid), impacting oral bioavailability predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
